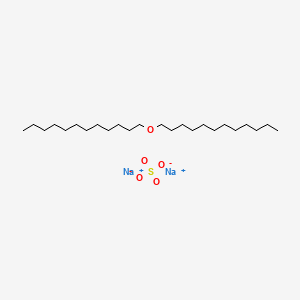

Sodium lauryl ether sulfate

Description

Properties

IUPAC Name |

disodium;1-dodecoxydodecane;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O.2Na.H2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;1-5(2,3)4/h3-24H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVRDGHCVNAOIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68585-34-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16, ethoxylated, sulfates, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Temperature and Salt Dependence of SLES Micelle Size

This guide provides an in-depth technical analysis of Sodium Laureth Sulfate (SLES) micellization, focusing on the thermodynamic drivers of size and shape transitions. It is designed for formulation scientists and physical chemists requiring precise control over rheology and solubilization capacity.

Executive Summary: The Hybrid Nature of SLES

Sodium Laureth Sulfate (SLES) is an anionic surfactant distinct from its parent, Sodium Dodecyl Sulfate (SDS), due to the insertion of ethylene oxide (EO) groups (typically

This architecture creates a hybrid physicochemical behavior :

-

Electrostatic (Ionic): The sulfate group (

) provides sensitivity to ionic strength (salt). -

Steric/Hydration (Non-ionic): The EO chain adds steric bulk and temperature-dependent hydration, modulating the "effective" headgroup area (

).

Understanding the interplay between salt (screening) and temperature (hydration/entropy) is critical for controlling the Sphere-to-Wormlike Micelle (WLM) transition, which governs the macroscopic viscosity ("The Salt Curve").

Thermodynamic Mechanism: The Packing Parameter

The size and shape of SLES micelles are dictated by the Critical Packing Parameter (

- = Volume of the hydrophobic tail.

- = Critical length of the tail.

- = Optimal surface area per headgroup.

| Value of | Micelle Shape | Rheological Impact |

| Spherical | Newtonian fluid (Water-like) | |

| Cylindrical (Rod-like) | Viscoelastic (Shear-thinning) | |

| Vesicles/Bilayers | Lamellar phases (Turbid/Gelling) |

Mechanism of Action

-

Salt Addition: Increases ionic strength

Screens electrostatic repulsion between -

Temperature Increase:

-

Factor A (Dominant in SLES): Dehydration of EO groups decreases steric repulsion

Decreases -

Factor B (Opposing): Increased thermal energy disrupts organized structures

Increases effective -

Net Effect: For SLES, Temperature shifts the "Salt Curve" peak; higher T often requires more salt to achieve peak viscosity.

-

Visualization: The Sphere-to-Rod Transition

The following diagram illustrates the molecular pathway governing SLES micellar growth.

Caption: The mechanistic pathway of SLES micellization. Salt reduces headgroup repulsion, driving the transition from spheres to entangled wormlike micelles (WLMs), and eventually to branched structures at high salinity.

Quantitative Data Summary

Table 1: Salt Dependence of Hydrodynamic Radius (

)

Conditions: SLES (commercial grade, ~2.5 EO), 25°C, measured via DLS.

| NaCl Concentration (M) | Micelle Morphology | Viscosity Behavior | |

| 0.0 - 0.1 M | Spherical | 2.5 - 3.5 nm | Newtonian (Water-like) |

| 0.2 - 0.5 M | Ellipsoidal / Short Rods | 5.0 - 15.0 nm | Slight Thickening |

| 0.6 - 1.0 M | Long Wormlike Micelles | > 50 nm (Apparent)* | Viscoelastic Peak (The Salt Curve) |

| > 1.2 M | Branched / Phase Separation | Variable (Polydisperse) | Viscosity Drop (Shear Thinning) |

*Note: At high salt,

Table 2: Temperature Impact on Aggregation Number (

)

Trend analysis for SLES in the presence of moderate salt (0.1M NaCl).

| Temperature (°C) | Effect on EO Hydration | Effect on | Mechanism |

| 20°C | High Hydration | Moderate | Steric bulk of hydrated EO resists growth. |

| 40°C | Partial Dehydration | Increases | EO groups shrink; |

| 60°C | Significant Dehydration | Variable | Thermal motion begins to counteract hydrophobic effect. |

Experimental Protocol: DLS Characterization

Critical Warning: Standard DLS protocols fail for SLES at high salt concentrations due to the "Viscosity Trap." The Stokes-Einstein equation requires the macroscopic viscosity of the continuous phase, but in entangled WLM networks, the definition of "solvent viscosity" becomes ambiguous.

Protocol: Corrected DLS for SLES Micelles

-

Sample Preparation:

-

Prepare SLES stock (e.g., 10 wt%) in ultra-pure water.

-

Filter through 0.22 µm PES filter (Critical: Remove dust which scatters

x more than micelles). -

Prepare Salt series: Add NaCl to reach 0.1M, 0.5M, 1.0M.

-

Equilibration: Allow samples to stand for 12 hours. WLMs are equilibrium structures but require time to disentangle/reform after mixing.

-

-

Viscosity Measurement (The Correction Step):

-

Before DLS, measure the zero-shear viscosity (

) of the sample using a rotational rheometer or micro-viscometer (e.g., Lovis 2000). -

Note: For dilute regimes (spheres), use water viscosity (

). For semi-dilute (rods), use

-

-

DLS Measurement:

-

Instrument: Malvern Zetasizer or equivalent (Backscatter 173° preferred to minimize multiple scattering).

-

Temperature: Stabilize to ±0.1°C.

-

Data Analysis: Look for the "Slow Mode."[1]

-

Fast Mode (<100 µs): Diffusion of individual micelles/monomers.

-

Slow Mode (>1000 µs): Relaxation of the entangled network (reptation).

-

-

Workflow Visualization

Caption: Decision tree for DLS characterization of SLES. Note the critical branching logic for viscosity correction in the Stokes-Einstein equation.

References

-

Aoudia, M., et al. (2009). "Physicochemical properties of aqueous solutions of sodium laureth sulfate." Journal of Surfactants and Detergents.

- Key Insight: Establishes baseline CMC and aggreg

-

Shalviri, A., et al. (2012). "Rheological behavior of SLES/Salt systems." Colloids and Surfaces A.

-

Danov, K. D., et al. (2004). "Synergistic sphere-to-rod micelle transition in mixed solutions." Langmuir.

- Key Insight: Explains the thermodynamic driving forces (packing parameter) for the sphere-to-rod transition.

-

Malvern Panalytical. (2015). "Surfactant micelle characterization using dynamic light scattering." Whitepaper.

- Key Insight: Protocol validation for DLS measurement of surfactant micelles.

-

NIST. (2014). "Spheres becoming worms: elucidating the transformation of surfactant micelles."[3] ESRF Highlights.

-

Key Insight: Time-resolved scattering data on the kinetics of micellar growth.[3]

-

Sources

Phase Behavior of Sodium Laureth Sulfate (SLES) in Aqueous and Organic Media: A Technical Guide

Executive Summary

Sodium Laureth Sulfate (SLES) is a dominant anionic surfactant in pharmaceutical and cosmetic formulations due to its high solubility and electrolyte insensitivity compared to its non-ethoxylated counterpart, Sodium Dodecyl Sulfate (SDS). However, its phase behavior is complex, driven by the polydispersity of ethoxylation (

This guide provides a rigorous technical analysis of SLES phase thermodynamics, detailing the transition from micellar solutions to lyotropic liquid crystals (

Molecular Architecture & Thermodynamics

To predict phase behavior, one must understand the molecular geometry of SLES. Unlike SDS, SLES contains an oligomeric ethylene oxide (EO) spacer between the hydrocarbon tail and the sulfate headgroup.

The Critical Packing Parameter (CPP)

The self-assembly of SLES is governed by the Critical Packing Parameter (

- = Volume of the hydrophobic tail.

- = Critical length of the hydrophobic tail.

- = Effective area of the hydrophilic headgroup.

The Ethoxylation Effect:

-

Steric Bulk: The EO groups increase the effective headgroup area (

). -

Result: SLES typically has a lower

than SDS in pure water, favoring high-curvature structures (spherical micelles) over planar structures (bilayers) at low concentrations. -

Polydispersity: Commercial SLES is a mixture (e.g., SLES-2 has an average

, but contains

Aqueous Phase Behavior: The Binary System

In water, SLES exhibits a classic lyotropic sequence as concentration increases. The following data is specific to SLES-3 (approx. 3 EO groups) at 25°C.

Phase Progression

| Concentration (wt%) | Phase Symbol | Description | Rheology |

| 0 – 28% | Micellar Solution Spherical micelles at low conc; transition to rod-like at higher conc. | Newtonian (low conc) to Non-Newtonian (shear thinning) near boundary. | |

| 31 – 56% | Hexagonal Phase Cylindrical micelles packed in a hexagonal array. | Viscoelastic gel.[1] High yield stress. Anisotropic (birefringent). | |

| 58 – 62% | Cubic Phase Bicontinuous or micellar cubic packing. | Extremely stiff, "ringing" gel. Isotropic (non-birefringent). | |

| 62 – 72% | Lamellar Phase Planar bilayers separated by water. | Pumpable but viscous. Birefringent (Maltese crosses). |

The "Salt Curve" Phenomenon

In the

Mechanism:

-

Screening:

ions screen the electrostatic repulsion between sulfate headgroups. -

Area Reduction: This reduces the effective

, increasing the packing parameter -

Sphere-to-Rod Transition: As

approaches 1/3 -> 1/2, spherical micelles elongate into worm-like micelles. -

Entanglement: These "worms" entangle like spaghetti, causing a massive viscosity spike.

-

The Crash (Over-salting): Excessive salt compresses the electrical double layer entirely, leading to phase separation or precipitation (the "salting out" effect).

Behavior in Organic Solvents & Ternary Systems[2]

Polar Solvents (Ethanol, Glycerol)

Short-chain alcohols act as co-solvents that generally disrupt structured phases.

-

Ethanol: Penetrates the interfacial film and increases the curvature. It effectively increases the CMC and breaks down liquid crystals (

) into isotropic solutions. It is often used to "thin" unprocessably thick SLES gels. -

Glycerol: Can induce complex phase changes. In some mixed surfactant systems, low concentrations (<2%) of glycerol have been observed to induce vesicle formation, but at high concentrations, it acts similarly to water but modifies the dielectric constant.

Non-Polar Solvents (Oils) & Microemulsions

SLES is too hydrophilic (high HLB) to form stable microemulsions with oil alone. It requires a co-surfactant (typically a medium-chain alcohol like pentanol or a non-ionic surfactant) to lower interfacial tension.

-

Winsor I: Oil-in-water microemulsion (excess oil phase).[2]

-

Winsor II: Water-in-oil microemulsion (excess water phase).[2]

-

Winsor III: Bicontinuous middle phase (surfactant-rich) in equilibrium with both excess oil and water.

Visualization of Phase Dynamics[4][5][6]

Diagram 1: The Salt Curve & Phase Transition Logic

This diagram illustrates the mechanistic pathway of SLES thickening and phase changes.

Caption: Mechanistic pathway of SLES viscosity build-up via electrolyte addition and concentration increase.

Experimental Protocols

Protocol A: Construction of the Salt Curve

Objective: Determine the optimum electrolyte concentration for maximum viscosity.

-

Preparation: Prepare a stock solution of 15% (w/w) SLES active matter in deionized water. Ensure complete hydration (mix gently at 40°C if necessary, then cool to 25°C).

-

Aliquot: Divide the stock into 10 samples of 100g each.

-

Dosing: Add NaCl to samples in increments of 0.2% (e.g., 0.2%, 0.4%, ... 2.0%).

-

Equilibration: Mix thoroughly (avoiding foam) and centrifuge at 2000 rpm for 5 mins to remove air bubbles. Let stand for 2 hours at 25°C.

-

Measurement: Use a rotational rheometer (e.g., Brookfield) with a cone-and-plate geometry. Measure viscosity at a fixed shear rate (e.g.,

). -

Analysis: Plot Viscosity (cP) vs. % NaCl. Identify the peak.

Protocol B: Phase Identification via Polarized Light Microscopy (PLM)

Objective: Distinguish between Hexagonal (

-

Sample Prep: Place a drop of the surfactant concentrate between a glass slide and a coverslip. Press gently to create a thin film.

-

Setup: Place the slide on a microscope stage between crossed polarizers (90° angle).

-

Observation:

-

Dark Field (Isotropic): Indicates Micellar (

) or Cubic ( -

Birefringent (Anisotropic): Indicates Hexagonal or Lamellar.

-

-

Texture Recognition:

-

Hexagonal (

): Look for "fan-like" or "streaky" non-geometric textures. -

Lamellar (

): Look for "Maltese crosses" or "oily streaks."

-

Diagram 2: PLM Decision Tree

Caption: Decision tree for identifying SLES lyotropic phases using Polarized Light Microscopy (PLM).

Pharmaceutical Applications

Understanding these phases is critical for drug delivery systems (DDS):

-

Topical Gels: The

phase is often used as a gel matrix for topical drugs. It provides a barrier function and sustained release.[4] -

Solubilization: The core of SLES micelles can solubilize hydrophobic Active Pharmaceutical Ingredients (APIs).

-

Depot Injections:

(Cubic) phases are explored for injectable depots. The drug is trapped in the tortuous water channels, releasing slowly as the phase erodes.

References

-

Impact of surfactant polydispersity on the phase and flow behaviour in water: the case of Sodium Lauryl Ether Sulfate. Source: arXiv.org URL:[Link]

-

Studying the Structure of this compound Solutions Using Dissipative Particle Dynamics. Source: NIH / PMC URL:[Link][5]

-

Ahead of the (Salt) Curve: Unleashing Surfactant Rheology. Source: Rheology Lab URL:[Link]

-

In-situ phase transition from microemulsion to liquid crystal with the potential of prolonged parenteral drug delivery. Source: PubMed URL:[5][Link]

Sources

- 1. SLES Surfactant: Industrial Applications and Formulation Benefits - Elchemy [elchemy.com]

- 2. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmascigroup.us [pharmascigroup.us]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

An In-Depth Technical Guide to Sodium Lauryl Ether Sulfate (SLES) in Nanoparticle Synthesis

Introduction

The precise engineering of nanomaterials is fundamental to advancing a multitude of fields, from targeted drug delivery and diagnostics to catalysis and materials science. The synthesis of nanoparticles with controlled size, morphology, and stability is paramount to their function. Surfactants play a critical role in this process, acting as stabilizing agents, templates, or phase-transfer agents. Among the vast array of available surfactants, anionic surfactants are widely employed due to their efficacy and cost-effectiveness. Sodium Lauryl Ether Sulfate (SLES), an ethoxylated alkyl sulfate, presents a compelling option for nanoparticle synthesis, offering distinct properties compared to its more commonly cited counterpart, Sodium Lauryl Sulfate (SDS).

This technical guide provides a comprehensive exploration of the role of SLES in nanoparticle synthesis. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of SLES to control and optimize their nanoparticle formulations. We will delve into the fundamental chemistry of SLES, its mechanism of action in nanoparticle formation, and provide practical, field-proven insights and methodologies for its application in the synthesis of various nanoparticle systems.

Understanding SLES: A Molecular Perspective

This compound (SLES) is an anionic surfactant widely used in a variety of commercial products, from personal care items to industrial cleaners.[1] Its chemical structure consists of a hydrophobic alkyl chain (typically C12), a hydrophilic sulfate group, and, crucially, a chain of ethylene oxide (ethoxy) groups situated between the alkyl chain and the sulfate head.[2] This ethoxy chain is the key structural feature that distinguishes SLES from the more conventional Sodium Lauryl Sulfate (SDS).[2]

The general chemical structure of SLES is: CH₃(CH₂)₁₁ (OCH₂CH₂)nOSO₃⁻Na⁺

The 'n' represents the average number of ethylene oxide units, which can vary depending on the specific grade of SLES. This variation in the degree of ethoxylation significantly influences the physicochemical properties of the surfactant, such as its critical micelle concentration (CMC), water solubility, and interaction with other molecules.[3]

Synthesis of SLES

SLES is synthesized through a two-step process: ethoxylation followed by sulfation.[4][5]

-

Ethoxylation: Dodecyl alcohol (lauryl alcohol), derived from natural sources like coconut or palm kernel oil, is reacted with ethylene oxide in the presence of a catalyst.[5][6] This reaction introduces the polyethylene glycol ether chain.

-

Sulfation and Neutralization: The resulting ethoxylated alcohol is then sulfated using a sulfating agent like sulfur trioxide or chlorosulfonic acid to form a sulfuric acid half ester.[4] This acidic intermediate is subsequently neutralized with a base, typically sodium hydroxide, to produce the final SLES salt.[4]

SLES vs. SDS: A Comparative Analysis

The presence of the ethoxy groups in SLES imparts several key differences in its properties compared to SDS, which lacks this feature. These differences have significant implications for nanoparticle synthesis.

| Property | This compound (SLES) | Sodium Lauryl Sulfate (SDS) | Rationale for Difference |

| Critical Micelle Concentration (CMC) | Generally higher than SDS[7] | Lower than SLES[8] | The ethoxy groups increase the hydrophilicity of the head group, requiring a higher concentration for micelle formation. |

| Micelle Aggregation Number | Generally lower than SDS | Higher than SLES | The bulkier head group of SLES due to the ethoxy chain leads to greater steric hindrance, resulting in smaller micelles. |

| Water Solubility | Higher than SDS | Good, but can be limited at low temperatures | The ethoxy groups enhance hydrogen bonding with water molecules, improving solubility. |

| Irritancy | Generally considered milder on the skin[2] | Can be more irritating to the skin | The larger, more hydrophilic head group of SLES is thought to interact less aggressively with skin proteins. |

These differing properties mean that SLES and SDS can lead to the formation of nanoparticles with different sizes, morphologies, and stabilities under similar reaction conditions. The choice between SLES and SDS should therefore be a deliberate one, based on the desired outcome of the nanoparticle synthesis.

The Role of SLES in Nanoparticle Formation and Stabilization

Surfactants like SLES play a multifaceted role in the synthesis of nanoparticles, primarily by controlling nucleation, growth, and preventing aggregation.

Micelle Formation and Nanoparticle Nucleation

Above its critical micelle concentration (CMC), SLES molecules self-assemble in aqueous solution to form micelles.[5] These micelles are spherical or rod-like aggregates where the hydrophobic alkyl tails are sequestered in the core, and the hydrophilic sulfate heads, along with the ethoxy chains, are exposed to the aqueous environment. These micelles can act as "nanoreactors" for the synthesis of nanoparticles.[4]

The precursor metal salts or monomers can be partitioned into these micelles. The localized high concentration of reactants within the micellar core can facilitate the nucleation of nanoparticles. The size and shape of the micelles, which are influenced by the SLES concentration, temperature, and the presence of co-solvents or electrolytes, can in turn influence the initial size of the nanoparticle nuclei.[5]

Stabilization of Nanoparticles

Once nanoparticles are formed, they have a high surface energy and a tendency to agglomerate to reduce this energy. SLES molecules adsorb onto the surface of the newly formed nanoparticles, providing stabilization through two primary mechanisms:

-

Electrostatic Stabilization: The negatively charged sulfate head groups of the SLES molecules create a net negative charge on the surface of the nanoparticles. This results in electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating.

-

Steric Stabilization: The ethoxy chains of the SLES molecules extend from the nanoparticle surface into the surrounding medium, creating a steric barrier that physically hinders the close approach of other nanoparticles.

The combination of electrostatic and steric stabilization provided by SLES is a powerful tool for controlling the size and maintaining the colloidal stability of nanoparticle dispersions.

Sources

- 1. ysxbcn.com [ysxbcn.com]

- 2. researchgate.net [researchgate.net]

- 3. Nanosuspension Technology: Recent Patents on Drug Delivery and their Characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. Micelle formation, structures, and metrology of functional metal nanoparticle compositions [aimspress.com]

- 6. Surfactant effects on the synthesis of oxide nanoparticles using deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. US20070190160A1 - Nanoparticles for drug-delivery - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of Sodium Lauryl Ether Sulfate (SLES) in Stabilizing Emulsions for Drug Delivery

Abstract

This technical guide provides a comprehensive analysis of Sodium Lauryl Ether Sulfate (SLES) as a crucial excipient for the stabilization of emulsions in advanced drug delivery systems. Emulsions are paramount for the formulation of poorly soluble drugs, and their stability is a critical determinant of therapeutic efficacy and shelf-life. This document delineates the fundamental principles of emulsion science, the specific molecular attributes of SLES that render it an effective emulsifier, and the mechanistic underpinnings of its stabilizing action. We will explore the formulation of SLES-stabilized emulsions, detailing experimental protocols and characterization techniques. Furthermore, this guide addresses the critical considerations of safety and regulatory acceptance, providing a balanced perspective for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Emulsion-Based Drug Delivery

The pharmaceutical industry continually grapples with the challenge of delivering poorly water-soluble drugs. A significant portion of new chemical entities (NCEs) exhibit low aqueous solubility, which severely limits their bioavailability and therapeutic potential. Emulsion-based drug delivery systems, particularly oil-in-water (O/W) emulsions and nanoemulsions, offer a versatile platform to overcome these solubility challenges.[1][2] These systems can encapsulate lipophilic drugs within the oil phase, facilitating their dispersion in an aqueous medium for administration.[3]

The long-term physical and chemical stability of these emulsions is, however, a formidable challenge.[4] Emulsions are thermodynamically unstable systems prone to destabilization through processes like creaming, flocculation, coalescence, and Ostwald ripening. The selection of an appropriate emulsifying agent is therefore of paramount importance to ensure the formation and maintenance of a stable and effective drug product.

This compound (SLES) has emerged as a widely utilized anionic surfactant in pharmaceutical formulations, valued for its potent emulsifying capabilities.[5][6] This guide will provide an in-depth exploration of the multifaceted role of SLES in this critical application.

Unveiling the Molecular Architecture and Physicochemical Properties of SLES

SLES is an anionic surfactant derived from the ethoxylation of sodium lauryl sulfate (SLS).[7] Its chemical formula is CH3(CH2)10CH2(OCH2CH2)nOSO3Na.[5] This structure imparts an amphiphilic nature, a prerequisite for any effective emulsifier.[8][9]

-

The Hydrophobic Tail: The lauryl chain (CH3(CH2)10CH2-) is lipophilic, readily interacting with the oil phase of an emulsion.

-

The Hydrophilic Head: The sulfate group (-OSO3Na) is highly polar and interacts strongly with the aqueous phase.

-

The Ethoxy Linker: The polyethylene glycol chain (-(OCH2CH2)n-) is the key structural feature that distinguishes SLES from SLS. This ethoxylated chain enhances the molecule's hydrophilicity and provides steric hindrance, contributing significantly to its emulsifying performance and milder profile compared to SLS.[7][9] The degree of ethoxylation, represented by 'n', can be varied to fine-tune the surfactant's properties.[10]

Key Physicochemical Parameters of SLES

A thorough understanding of the following parameters is essential for the rational design of SLES-stabilized emulsions:

| Property | Typical Value/Range | Significance in Emulsion Formulation |

| Appearance | Yellow-white paste | Influences the visual characteristics of the final product.[5] |

| Solubility | Soluble in water and ethanol | Essential for its function in aqueous-based emulsion systems.[11] |

| pH (of a 1-10% solution) | 6.0 - 9.5 | The pH of the formulation can affect SLES performance and the stability of the active pharmaceutical ingredient (API).[12][13] |

| Critical Micelle Concentration (CMC) | ~0.15 wt% (~0.80 mM) | The concentration at which SLES molecules self-assemble into micelles. Operating above the CMC is crucial for effective emulsification and solubilization.[12][14] |

| Hydrophile-Lipophile Balance (HLB) | High (e.g., the HLB of SLS is ~40) | SLES is highly hydrophilic, making it an excellent choice for stabilizing oil-in-water (O/W) emulsions.[15] |

The Mechanism of SLES-Mediated Emulsion Stabilization

The ability of SLES to stabilize emulsions stems from a combination of electrostatic and steric repulsion mechanisms, which collectively prevent the dispersed oil droplets from aggregating and coalescing.

Reduction of Interfacial Tension

The primary role of any emulsifier is to reduce the interfacial tension between the oil and water phases.[9] The amphiphilic SLES molecules preferentially adsorb at the oil-water interface. The hydrophobic lauryl tails penetrate the oil droplets, while the hydrophilic sulfate heads and ethoxy chains remain in the aqueous phase. This molecular arrangement lowers the free energy of the system, facilitating the formation of smaller droplets during the emulsification process.[16][17]

Electrostatic Stabilization

As an anionic surfactant, the sulfate head group of SLES imparts a negative charge to the surface of the oil droplets.[8] This results in electrostatic repulsion between the droplets, creating an energy barrier that prevents them from approaching each other closely and coalescing. This is a powerful mechanism for maintaining the dispersed state of the emulsion.[18]

Steric Hindrance

The ethoxy chains of SLES project from the droplet surface into the aqueous phase. These hydrated chains create a physical barrier around the oil droplets. When two droplets approach each other, the ethoxy chains sterically hinder their close contact, further contributing to the stability of the emulsion.[9] This steric stabilization is a key advantage of SLES over its non-ethoxylated counterpart, SLS.

Diagram: Mechanism of SLES Stabilization at the Oil-Water Interface

Caption: SLES molecules orient at the oil-water interface, with their hydrophobic tails in the oil phase and hydrophilic heads in the aqueous phase.

Formulation and Characterization of SLES-Stabilized Emulsions: A Practical Approach

The successful development of a SLES-stabilized emulsion for drug delivery requires a systematic approach to formulation and rigorous characterization.

Experimental Protocol: Preparation of a Model O/W Nanoemulsion

This protocol outlines the preparation of a SLES-stabilized oil-in-water nanoemulsion for a model lipophilic drug.

Materials:

-

Model Lipophilic Drug

-

Oil Phase (e.g., Medium-Chain Triglycerides)

-

This compound (SLES)

-

Purified Water

-

Co-surfactant (optional, e.g., a non-ionic surfactant like Tween 80)

-

High-Shear Homogenizer

-

Microfluidizer or High-Pressure Homogenizer

Methodology:

-

Preparation of the Oil Phase: Dissolve the model lipophilic drug in the oil phase at a predetermined concentration. Gentle heating may be applied if necessary to ensure complete dissolution.

-

Preparation of the Aqueous Phase: Dissolve the SLES and any co-surfactant in purified water. The concentration of SLES should be above its critical micelle concentration (CMC).[12][14]

-

Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer. This will form a coarse emulsion.

-

Nanoemulsion Formation: Pass the coarse emulsion through a microfluidizer or high-pressure homogenizer for a specified number of cycles and at a defined pressure. This high-energy process reduces the droplet size to the nanometer range.[1]

-

Characterization: The resulting nanoemulsion should be characterized for its physicochemical properties.

Diagram: Experimental Workflow for Nanoemulsion Preparation

Caption: Workflow for preparing a SLES-stabilized nanoemulsion.

Essential Characterization Techniques

Rigorous characterization is imperative to ensure the quality, stability, and performance of the emulsion.

| Characterization Technique | Parameter Measured | Importance |

| Dynamic Light Scattering (DLS) | Droplet size, polydispersity index (PDI) | Critical for stability; smaller, uniform droplets are generally more stable.[19][20] |

| Zeta Potential Analysis | Surface charge of droplets | Indicates the magnitude of electrostatic repulsion between droplets; a higher absolute value suggests greater stability. |

| Microscopy (e.g., TEM, SEM) | Droplet morphology and size distribution | Visual confirmation of droplet size and shape.[19][20] |

| Rheological Measurements | Viscosity | Affects physical stability (e.g., creaming rate) and in vivo performance.[19] |

| Stability Studies (Accelerated and Long-Term) | Changes in droplet size, PDI, zeta potential, and drug content over time | Predicts the shelf-life and robustness of the formulation under various storage conditions. |

Safety and Regulatory Considerations

While SLES is a highly effective emulsifier, its use in pharmaceutical formulations necessitates a careful evaluation of its safety profile.

-

Irritation Potential: SLES is known to be a skin and eye irritant, particularly at high concentrations.[21][22] However, it is generally considered milder than SLS due to the presence of the ethoxy groups.[7][23] The concentration of SLES in a drug delivery system should be optimized to the lowest effective level to minimize potential irritation.

-

1,4-Dioxane Contamination: A potential concern with ethoxylated surfactants like SLES is the presence of 1,4-dioxane as a manufacturing byproduct, which is a possible human carcinogen.[21][23] Reputable pharmaceutical-grade SLES suppliers will have stringent manufacturing controls to minimize or eliminate this impurity.

-

Regulatory Status: SLES is widely used in personal care products and its use in pharmaceutical formulations is also established. However, the specific grade and purity of SLES must comply with pharmacopeial standards.

It is crucial for formulators to consult relevant regulatory guidelines and conduct appropriate safety studies to ensure the safe use of SLES in their specific drug delivery application.

Conclusion: The Enduring Role of SLES in Modern Drug Delivery

This compound remains a cornerstone emulsifier in the development of emulsion-based drug delivery systems. Its amphiphilic nature, coupled with the synergistic effects of electrostatic and steric stabilization, provides a robust mechanism for creating and maintaining stable emulsions.[8][9] The ability to formulate poorly soluble drugs into bioavailable and stable dosage forms is a testament to the enduring utility of SLES. As drug discovery continues to yield increasingly lipophilic molecules, the strategic application of well-characterized excipients like SLES will be more critical than ever. A thorough understanding of its physicochemical properties, stabilization mechanisms, and safety profile, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical science.

References

- Vertex AI Search. (n.d.). SLES 70% for Emulsion Polymerization: Achieving Consistent Particle Size and Stability.

-

David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Sodium Laureth Sulfate. Retrieved February 1, 2026, from [Link]

-

INTERSURFCHEM. (2025, May 13). SLES toxicity. Retrieved February 1, 2026, from [Link]

-

Chemtrade. (2024, February 22). Decoding SLES: Chemistry, Benefits, and Industrial Impact. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Emulsion stabilization using polyelectrolytes. Retrieved February 1, 2026, from [Link]

-

McClements, D. J., et al. (n.d.). Studying the Structure of this compound Solutions Using Dissipative Particle Dynamics. PMC - NIH. Retrieved February 1, 2026, from [Link]

-

SciSpace. (n.d.). Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Usi. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) this compound Micellization and Water Solubility Enhancement Towards Naphthalene and Pyrene: Effect of the Degree of Ethoxylation. Retrieved February 1, 2026, from [Link]

-

Chemistry Connection. (n.d.). Technical Data Sheet Sodium Laureth Sulfate (SLES). Retrieved February 1, 2026, from [Link]

-

Purdue University Graduate School. (2023, April 4). SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. Retrieved February 1, 2026, from [Link]

-

IJCRT.org. (2021, December 28). Nano Emulsion: A Versatile Mode For Transdermal Delivery Of Drugs. Retrieved February 1, 2026, from [Link]

-

NIH. (2015, November 17). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Retrieved February 1, 2026, from [Link]

-

ScienceDirect. (n.d.). Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). PRODUCTION OF this compound (SLES) IN UGANDA. Retrieved February 1, 2026, from [Link]

-

OKCHEM. (n.d.). Surfactant HLB value and choice of emulsifier. Retrieved February 1, 2026, from [Link]

-

Nanjing Chemical Material Corp. (n.d.). Difference Between Sodium Laureth Sulfate And Sodium Lauryl Sulfate. Retrieved February 1, 2026, from [Link]

-

EMA. (2017, October 9). Sodium laurilsulfate used as an excipient. Retrieved February 1, 2026, from [Link]

-

Jiahua Chemical. (2022, October 26). What is HLB?. Retrieved February 1, 2026, from [Link]

-

Encyclopedia.pub. (n.d.). Techniques for Emulsion Characterization. Retrieved February 1, 2026, from [Link]

-

NIH. (2025, July 17). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Microemulsions and Nanoemulsions in Skin Drug Delivery. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). The variation of the CMC (mol·m −3 ) value for the SLES solution in the.... Retrieved February 1, 2026, from [Link]

-

PMC - PubMed Central. (n.d.). Nanoemulsion: an advanced mode of drug delivery system. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2017, August 16). In Situ Characterization of Oil-in-Water Emulsions Stabilized by Surfactant and Salt Using Microsensors. Retrieved February 1, 2026, from [Link]

-

An-Najah Staff. (n.d.). Effect of Surfactant Concentration and Operating Temperature on the Drop Size Distribution of Silicon Oil Water Dispersion. Retrieved February 1, 2026, from [Link]

-

PMC - NIH. (n.d.). Study on the relationships between the oil HLB value and emulsion stabilization. Retrieved February 1, 2026, from [Link]

-

Chemical Engineering Transactions. (2023, June 30). Comparison of Sodium Lauryl Sulfate and this compound Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications. Retrieved February 1, 2026, from [Link]

-

Semantic Scholar. (n.d.). Current State of Nanoemulsions in Drug Delivery. Retrieved February 1, 2026, from [Link]

-

Academia.edu. (n.d.). Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement. Retrieved February 1, 2026, from [Link]

-

MDPI. (n.d.). Critical Review of Techniques for Food Emulsion Characterization. Retrieved February 1, 2026, from [Link]

-

NIH. (n.d.). The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa. Retrieved February 1, 2026, from [Link]

-

The Earthling Co. (n.d.). SLS, SLES, and SCI: What's the Difference?. Retrieved February 1, 2026, from [Link]

-

PubMed. (n.d.). Micellization of sodium laurylethoxysulfate (SLES) and short chain imidazolium ionic liquids in aqueous solution. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Formulation Concepts for the Emulsion Maker. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2025, August 6). Characterization and Stability of Emulsion Gels Based on Acrylamide/Sodium Acryloyldimethyl Taurate Copolymer. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Nanoemulsions: An Emerging Technology in Drug Delivery. Retrieved February 1, 2026, from [Link]

-

Henan Chemger Group Corporation. (n.d.). Understanding the Difference Between Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS). Retrieved February 1, 2026, from [Link]

Sources

- 1. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding SLES: Chemistry, Benefits, and Industrial Impact [pciplindia.com]

- 6. Difference Between Sodium Laureth Sulfate And Sodium Lauryl Sulfate - Nanjing Chemical Material Corp. [njchm.com]

- 7. SLES vs SLS - GREEN AGROCHEM [greenagrochem.com]

- 8. nbinno.com [nbinno.com]

- 9. SLES Emulsifier - GREEN AGROCHEM [greenagrochem.com]

- 10. Studying the Structure of this compound Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SLES l Physical & Chemical Properties - Elchemy [elchemy.com]

- 12. chemistryconnection.com [chemistryconnection.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is HLB? [en.jiahua.com]

- 16. staff.najah.edu [staff.najah.edu]

- 17. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emulsion stabilization using polyelectrolytes - Wikipedia [en.wikipedia.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Critical Review of Techniques for Food Emulsion Characterization [mdpi.com]

- 21. Toxic ingredient to avoid: Sodium Laureth Sulfate - David Suzuki Foundation [davidsuzuki.org]

- 22. camachem.com [camachem.com]

- 23. polymerchem.org [polymerchem.org]

SLES: Molecular Architecture and Detergency Dynamics

Executive Summary

Sodium Laureth Sulfate (SLES) represents a critical evolution in anionic surfactant chemistry, bridging the gap between high-performance detergency and biological compatibility. Unlike its parent compound, Sodium Lauryl Sulfate (SLS), SLES incorporates an oxyethylene spacer arm that fundamentally alters its physicochemical behavior.[1][2][3] This guide deconstructs the structure-property relationships (SPR) of SLES, focusing on how the degree of ethoxylation modulates micellar topology, critical micelle concentration (CMC), and protein interaction—factors pivotal for both industrial cleaning and topical drug delivery systems.

Part 1: Molecular Architecture & Synthesis Logic[4]

The efficacy of SLES is dictated by its amphiphilic heterogeneity. It is not a single molecule but a polydisperse system defined by the Gaussian distribution of its ethoxylation.

1.1 Structural Components

The general formula

-

The Hydrophobic Tail (

): A dodecyl alkyl chain providing the driving force for micellization via the hydrophobic effect. -

The Ethoxylated Spacer (

): The critical modulator. These oxyethylene (EO) units introduce steric bulk and hydrogen-bonding capacity, increasing the hydrophilic head group area ( -

The Anionic Head: A sulfate group providing high water solubility and electrostatic repulsion.

1.2 The Synthesis Pathway & Polydispersity

SLES is synthesized via the ethoxylation of dodecyl alcohol followed by sulfation. This process yields a Poisson distribution of homologues. A "2-mole" ethoxylate (SLES-2) actually contains unreacted alcohol, species with

Impact on Drug Development: This polydispersity affects batch-to-batch reproducibility in pharmaceutical formulations. High levels of non-ethoxylated alkyl sulfates (SLS) in SLES batches correlate with increased irritation.

Figure 1: Synthesis pathway of SLES highlighting the ethoxylation step which introduces polydispersity and potential 1,4-dioxane byproducts.[4]

Part 2: Physicochemical Dynamics & Detergency[5]

The addition of EO groups alters the Critical Packing Parameter (CPP) , defined as

-

SLS (

): Small -

SLES (

): The EO groups increase

2.1 The Solubilization Mechanism

SLES exhibits a "Dual-Locus Solubilization" phenomenon. Unlike simple surfactants that sequester soils solely in the hydrophobic core, the polyoxyethylene chain of SLES provides a secondary solubilization site for polarizable soils (like aromatic hydrocarbons).

-

Core Solubilization: Non-polar species (e.g., Pyrene, Aliphatic oils) reside in the alkyl core.

-

Palisade Solubilization: Polarizable/Aromatic species (e.g., Naphthalene, Fragrances) interact with the ether oxygens in the palisade layer.

Key Insight: Research indicates that while the CMC of SLES (

Figure 2: Dual-locus solubilization in SLES micelles. Non-polar soils reside in the core, while polar/aromatic soils interact with the EO palisade layer.

Part 3: Experimental Validation Protocols

For researchers validating SLES quality or comparing derivatives, the following self-validating protocols are recommended.

Protocol A: Zein Solubilization Test (Irritation Potential)

Objective: Correlate surfactant structure with protein denaturation potential. SLES is "milder" than SLS because it solubilizes less Zein protein. Principle: Zein (corn protein) is insoluble in water but soluble in surfactant solutions that denature proteins. High solubilization = High Irritation.

Step-by-Step Methodology:

-

Preparation: Prepare a 1% (w/w) surfactant solution in deionized water. Adjust pH to 7.0.

-

Incubation: Add excess Zein powder (2.0 g) to 40 mL of surfactant solution in a flask.

-

Agitation: Shake at 35°C for 60 minutes.

-

Separation: Centrifuge at 4000 rpm for 30 minutes to pellet undissolved Zein.

-

Quantification: Filter the supernatant (0.45 µm). Determine dissolved protein concentration using a BCA Protein Assay or Kjeldahl nitrogen analysis.

-

Calculation:

-

Reference Value: SLS typically yields >400 mg N/100mL. SLES-2 should yield <200 mg N/100mL [2].

-

Protocol B: Critical Micelle Concentration (CMC) via Tensiometry

Objective: Determine the efficiency of micellization. Method: Wilhelmy Plate or Du Noüy Ring Tensiometer.

-

Calibration: Calibrate tensiometer with pure water (

mN/m at 20°C). -

Dosing: Start with 50 mL water. Douse SLES concentrate (e.g., 100 mM) in logarithmic steps.

-

Equilibration: Allow 2 minutes per step for surface equilibrium.

-

Plotting: Plot Surface Tension (

) vs. Log Concentration ( -

Analysis: The intersection of the descending slope and the plateau defines the CMC.

-

Validation Check: The plateau tension for pure SLES should be

mN/m. A dip (minimum) before the plateau indicates the presence of impurities (e.g., dodecanol) [3].

-

Part 4: Comparative Data Summary

| Feature | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES-2) | Impact on Detergency/Application |

| Formula | SLES has higher MW and steric bulk. | ||

| CMC (mM) | SLES forms micelles at much lower concentrations, improving efficiency [1]. | ||

| Hard Water Tolerance | Low (Precipitates with | High | EO groups chelate |

| Irritation (Zein) | High | Low/Moderate | SLES is preferred for leave-on or frequent-use topical drugs. |

| Solubilization | Core only | Core + Palisade | SLES better solubilizes fragrances and complex organic soils. |

References

-

Aoudia, M., Al-Haddabi, B., Al-Harthi, Z., & Al-Rubkhi, A. (2010). Sodium Lauryl Ether Sulfate Micellization and Water Solubility Enhancement Towards Naphthalene and Pyrene: Effect of the Degree of Ethoxylation . Journal of Surfactants and Detergents.

-

DB-ALM (Invittox). (1992). Protocol N° 26: The Zein Test . ECVAM DB-ALM.

-

Krüss Scientific.[5] Application Report: Characterization of Surfactants (CMC Determination) . Krüss Scientific Technical Library.

Sources

- 1. Sodium Lauryl Sulfate vs Sodium Laureth Sulfate: The Complete Guide to SLS and SLES [elchemy.com]

- 2. SLES vs SLS vs ALS: Which Surfactant Is the Best for Your Product? | Niran Chemical [niranchemical.com]

- 3. SLES vs SLS for Sensitive Skin - INTERSURFCHEM [polymerchem.org]

- 4. SLES vs SLS - GREEN AGROCHEM [greenagrochem.com]

- 5. kruss-scientific.com [kruss-scientific.com]

Methodological & Application

Protocol for solubilizing membrane proteins using SLES

Application Note & Protocol

A Researcher's Guide to Solubilizing Membrane Proteins Using Sodium Lauryl Ether Sulfate (SLES)

Introduction: The Challenge and Opportunity of Membrane Proteins

Membrane proteins are fundamental to cellular life, acting as gatekeepers, signal transducers, and energy converters. They represent approximately 30% of the human genome and are the targets for over half of all modern medicinal drugs.[] Despite their importance, their study is notoriously difficult. Embedded within the hydrophobic lipid bilayer, they are insoluble in aqueous solutions, which complicates their extraction and purification.[][2]

To study a membrane protein's structure and function, it must first be carefully removed from its native lipid environment and stabilized in a soluble form. This process, known as solubilization, is the most critical and often challenging step in membrane protein research.[3] The goal is to disrupt the lipid bilayer and replace it with a surrogate that mimics the amphipathic environment of the membrane, thereby keeping the protein folded and active.[2][4] Detergents are the primary tools for this task.[3][5]

This guide provides a detailed protocol and the underlying scientific principles for using this compound (SLES), an anionic detergent, for the effective solubilization of membrane proteins.

Understanding SLES: A Profile of the Detergent

This compound (SLES) is an anionic surfactant widely used for its effective cleansing and emulsifying properties.[6][7] It belongs to the alkyl ether sulfate group and is structurally similar to the more well-known Sodium Dodecyl Sulfate (SDS), but with the key addition of ethoxy groups between the lauryl tail and the sulfate head.[7]

Chemical Structure: CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na

The 'n' represents the variable number of ethoxy groups, which is a critical feature. This ethoxylation makes SLES generally less harsh and less denaturing than SDS, which lacks these groups.[8] While SDS is a powerful solubilizing agent, it often irreversibly denatures proteins.[3][9] SLES offers a balance, providing strong solubilization power while often being gentler on the protein's tertiary structure.

The Critical Micelle Concentration (CMC)

Like all detergents, SLES molecules in an aqueous solution exist as monomers at low concentrations. As the concentration increases, they reach a threshold known as the Critical Micelle Concentration (CMC) , at which they spontaneously self-assemble into spherical structures called micelles.[2][4] In these micelles, the hydrophobic tails face inward, creating an oily core, while the hydrophilic heads face outward, interacting with the aqueous buffer.[2][10]

It is these micelles that are responsible for solubilizing membrane proteins.[2] Therefore, a fundamental rule for any membrane protein solubilization protocol is that the detergent concentration must be kept above the CMC throughout the experiment.[4][5]

| Property | Value | Significance |

| Type | Anionic Detergent | Possesses a negatively charged head group; can be very effective but may interfere with ion-exchange chromatography.[][3] |

| Chemical Formula | CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na | The ethoxy groups (n) distinguish it from SDS, generally making it a milder detergent.[7][8] |

| Critical Micelle Conc. (CMC) | ~0.15 wt% (~0.80 mM)[11][12] | The concentration above which micelles form, essential for solubilization. This value can be affected by buffer conditions like ionic strength and pH.[5][13] |

| Solubility | High in water of any hardness | Versatile for use in a wide range of buffer compositions.[11][14] |

The Mechanism of SLES-Mediated Solubilization

The process of extracting a membrane protein with SLES occurs in stages, driven by the amphipathic nature of the detergent.

-

Partitioning: SLES monomers insert themselves into the lipid bilayer.

-

Membrane Saturation: As the SLES concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles containing both lipids and detergent molecules.

-

Disintegration & Solubilization: The lipid bilayer disintegrates, and the integral membrane protein is captured within a detergent micelle. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the SLES molecules, while the hydrophilic loops are exposed to the solvent.[3][5] This results in a soluble protein-detergent complex.[4]

Protocol: Solubilization of Membrane Proteins with SLES

This protocol provides a generalized starting point. Optimal conditions are protein-specific and must be determined empirically.

Materials and Reagents

-

Cell Pellet or Purified Membranes: Containing the target membrane protein.

-

SLES Stock Solution: 10% (w/v) in nuclease-free water.

-

Lysis/Solubilization Buffer:

-

Equipment: Dounce homogenizer or sonicator, refrigerated microcentrifuge and ultracentrifuge, end-over-end rotator.

Step-by-Step Experimental Workflow

Step 1: Membrane Preparation

-

If starting from cells, resuspend the cell pellet in a hypotonic buffer containing protease inhibitors.[16]

-

Lyse cells using a Dounce homogenizer, sonication, or French press on ice.

-

Centrifuge at low speed (~10,000 x g) for 20 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant containing the membrane fraction.[16]

Step 2: Isolation of Membranes

-

Pellet the membranes from the supernatant by ultracentrifugation at >100,000 x g for 1 hour at 4°C.[3]

-

Discard the supernatant (cytosolic fraction). The resulting pellet contains your isolated membranes.

Step 3: Solubilization Screening (Crucial Optimization Step)

-

The optimal detergent-to-protein ratio is critical for success.[3] A good starting point is a mass ratio of at least 4:1 (detergent:protein), with some protocols recommending up to 10:1.[][5]

-

Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 1-10 mg/mL.[][3]

-

Set up several small-scale trials. Aliquot the membrane suspension and add SLES to final concentrations ranging from 0.5% to 2.0% (w/v).

-

Rationale: This titration allows you to identify the lowest concentration of SLES that effectively solubilizes your protein of interest without causing excessive denaturation.

Step 4: Incubation

-

Incubate the samples with gentle end-over-end rotation.

-

Time: 1 to 4 hours. Longer times may improve yield but also risk denaturation.[17]

-

Temperature: 4°C. Low temperatures are generally recommended to preserve protein stability and minimize protease activity.[17]

Step 5: Clarification of Solubilized Proteins

-

After incubation, centrifuge the samples at >100,000 x g for 1 hour at 4°C.[3]

-

The supernatant now contains the solubilized membrane proteins in SLES micelles.

-

The pellet contains unsolubilized lipids, protein aggregates, and other insoluble material.

-

Carefully collect the supernatant for downstream analysis and purification.

Step 6: Assessing Solubilization Efficiency

-

Analyze samples from the total membrane fraction, the final supernatant, and the final pellet by SDS-PAGE and Western Blotting (if an antibody is available).[15]

-

Successful solubilization is indicated by a strong band for your target protein in the supernatant lane and a corresponding decrease or absence of the band in the pellet lane.

Downstream Processing and Key Considerations

-

Purification: The solubilized protein can be purified using methods like affinity, size exclusion, or ion-exchange chromatography.[][3]

-

Buffer Compatibility: All subsequent purification buffers must contain SLES at a concentration above its CMC to prevent the protein from precipitating.[18]

-

Anionic Nature: As an anionic detergent, SLES will interfere with anion-exchange chromatography. Cation-exchange may be a viable alternative, depending on the protein's pI.

-

Detergent Exchange: For certain applications (e.g., structural studies or functional assays sensitive to anionic detergents), it may be necessary to exchange SLES for a milder non-ionic or zwitterionic detergent during a purification step like affinity chromatography.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Solubilization Yield | SLES concentration is too low. Detergent-to-protein ratio is insufficient. Incubation time is too short. | Increase SLES concentration in 0.25% increments. Increase the detergent:protein ratio (e.g., from 4:1 to 10:1 w/w).[] Increase incubation time, but monitor for protein degradation. |

| Protein Aggregation/Precipitation | SLES concentration fell below the CMC during a dilution step. Protein is unstable in SLES. | Ensure all buffers for downstream steps contain SLES above its CMC (~0.15%).[11] Include stabilizing agents like glycerol in the buffer.[15] Perform a detergent exchange to a milder detergent post-solubilization. |

| Loss of Protein Activity | SLES is too harsh and has denatured the protein. Essential lipids were stripped away. | Decrease SLES concentration to the minimum required for solubilization. Decrease incubation time and/or temperature. Consider adding lipid/cholesterol analogues to the solubilization buffer to stabilize the protein.[3] |

| Interference with Assays | SLES interferes with downstream applications (e.g., chromatography, MS). | For anion-exchange, use a different purification method. For mass spectrometry, SLES must be removed, which can be challenging.[9] Consider detergent exchange. |

References

-

Villa, R., et al. (2017). This compound (SLES) degradation by nitrate-reducing bacteria. PubMed. Retrieved from [Link]

-

JoVE. (2022). Expression, Detergent Solubilization, & Purification Of Membrane Transporter. Retrieved from [Link]

-

Bansal Trading Company. (2022). SLES Chemical Uses and Manufacturing Process. Retrieved from [Link]

-

ResearchGate. (n.d.). EFFECT OF SODIUM LAURYL SULFATE IN SOLUBILIZING PROTEIN FOR TRYPTOPHAN DETERMINATION. Retrieved from [Link]

-

Vissers, J. P. C., et al. (1996). Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

-

Malhotra, K., & Stokes, D. L. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. PubMed Central. Retrieved from [Link]

-

Stetsenko, A., & Guskov, A. (2021). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PubMed Central. Retrieved from [Link]

-

Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Retrieved from [Link]

-

JoVE. (2023). Detergent Purification of Membrane Proteins. Retrieved from [Link]

-

CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Retrieved from [Link]

-

ResearchGate. (2015). How I can improve the extraction efficiency of membrane proteins?. Retrieved from [Link]

-

Bondi, C. A. M., et al. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. NIH. Retrieved from [Link]

-

Lindahl, E. (2021). Lecture 08, concept 05: Membrane proteins were crystallized by solubilisation in detergent. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium laureth sulfate. Retrieved from [Link]

-

ResearchGate. (2012). Solubilization of membrane proteins from mammalian cells vs bacteria. Retrieved from [Link]

-

Chemistry Connection. (n.d.). Technical Data Sheet Sodium Laureth Sulfate (SLES). Retrieved from [Link]

-

Villa, R., et al. (2017). This compound (SLES) degradation by nitrate-reducing bacteria. PMC. Retrieved from [Link]

-

ResearchGate. (2023). Comparison of this compound and Sodium Dodecyl Sulfate in the Intestinal Decellularization of Rats. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound Micellization and Water Solubility Enhancement. Retrieved from [Link]

Sources

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 4. Video: Detergent Purification of Membrane Proteins [jove.com]

- 5. cusabio.com [cusabio.com]

- 6. SLES l Applications - Elchemy [elchemy.com]

- 7. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Removal of sodium dodecyl sulfate from protein samples prior to matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistryconnection.com [chemistryconnection.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. archemco.com [archemco.com]

- 15. cube-biotech.com [cube-biotech.com]

- 16. researchgate.net [researchgate.net]

- 17. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cube-biotech.com [cube-biotech.com]

Application Note: Optimization of Sodium Laureth Sulfate (SLES) Concentrations for Efficient In Vitro Cell Lysis

Abstract & Introduction

Effective cell lysis is the cornerstone of downstream bio-analysis, whether for genomic DNA extraction, protein purification, or enzymatic assays.[1] While Sodium Dodecyl Sulfate (SDS) is the industry standard for aggressive lysis, it often suffers from limitations: it precipitates in the presence of potassium salts, denatures proteins irreversibly, and can inhibit downstream enzymatic reactions (e.g., PCR) even at trace levels.

Sodium Laureth Sulfate (SLES) , an ethoxylated ether sulfate, offers a physicochemical alternative. Due to the insertion of ethylene oxide units between the sulfate head and the lauryl tail, SLES exhibits higher solubility in cold water and high-salt environments compared to SDS, while maintaining anionic surfactant properties.

This guide provides a structured approach to determining the optimal SLES concentration for in vitro lysis of mammalian cells, balancing membrane disruption yield against analyte integrity.

Mechanism of Action: SLES vs. SDS[2]

To optimize SLES, one must understand how it differs from SDS. Both are anionic surfactants that lyse cells by overcoming the critical micelle concentration (CMC) and intercalating into the lipid bilayer.

-

SDS (Sodium Dodecyl Sulfate): Small, highly charged head group. Binds avidly to proteins, causing massive unfolding (denaturation).

-

SLES (Sodium Laureth Sulfate): Contains oligomeric ethylene oxide groups. The larger steric bulk of the head group reduces the charge density per unit area of the micelle.

-

Result: SLES is generally milder than SDS regarding protein denaturation but remains effective at solubilizing lipid membranes.

-

Diagram 1: Surfactant-Membrane Interaction Logic

Figure 1: Mechanism of SLES-mediated lysis. Effective lysis requires concentrations significantly above the CMC to transition from simple permeabilization to total membrane solubilization.

Experimental Protocol: SLES Optimization

This protocol is designed as a titration experiment . You will prepare a base buffer and spike in SLES at increasing concentrations to determine the "Sweet Spot"—the lowest concentration that yields maximum recovery without interfering with downstream assays.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Base Buffer (2X): 100 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM EDTA.

-

SLES Stock: 20% (w/v) aqueous solution (High purity, molecular biology grade).

-

Cells: Mammalian cell line (e.g., HEK293, HeLa, or CHO) at ~10^6 cells/mL.

-

Validation Reagents: Trypan Blue (microscopy), BCA Assay (protein), or Spectrophotometer (DNA).

Step-by-Step Workflow

Phase 1: Buffer Preparation

Prepare four variations of the Lysis Buffer (1X final concentration):

| Buffer ID | Final SLES % | SLES Stock (20%) Vol | Base Buffer (2X) Vol | ddH2O Vol | Application Context |

| A (Low) | 0.1% | 50 µL | 5 mL | 4.95 mL | Permeabilization / Fragile Cells |

| B (Med) | 0.5% | 250 µL | 5 mL | 4.75 mL | Standard DNA/Protein Extraction |

| C (High) | 1.0% | 500 µL | 5 mL | 4.50 mL | Difficult tissues / High Lipid Content |

| D (Max) | 2.0% | 1.0 mL | 5 mL | 4.00 mL | Aggressive Lysis (Viscous) |

Note: Total volume for each buffer is 10 mL.

Phase 2: Lysis Procedure[2][3][4][5]

-

Harvest: Pellet 1x10^6 cells (500 x g, 5 min). Aspirate media.

-

Wash: Resuspend pellet in 1 mL PBS. Spin down. Aspirate PBS.

-

Lyse: Add 200 µL of the specific SLES Buffer (A, B, C, or D) to the pellet.

-

Incubate:

-

Option 1 (Protein): 15 min on ice with intermittent vortexing.

-

Option 2 (DNA): 30 min at 55°C (if Proteinase K is added).

-

-

Clarify: Centrifuge at 14,000 x g for 10 min to pellet debris.

-

Collect: Transfer supernatant to a fresh tube.

Validation & Data Analysis

To determine the optimal concentration, you must validate the lysate against three criteria: Yield, Purity, and Functionality .

Validation Metrics Table

| Metric | Method | Optimization Goal |

| Lysis Efficiency | Microscopy (Phase Contrast) | >99% "Ghosts" or absence of intact cells. |

| Protein Yield | BCA or Bradford Assay | Plateau of protein concentration (mg/mL). |

| Viscosity | Pipetting / Visual check | Low viscosity (High SLES/DNA release causes slime). |

| Downstream Comp. | PCR or Enzyme Assay | Lowest Ct value (PCR) or Highest Activity. |

Diagram 2: Decision Matrix for Optimization

Figure 2: Logical workflow for selecting the final SLES concentration based on experimental feedback.

Strategic Recommendations

When to choose SLES over SDS?

-

High Salt Conditions: If your lysis buffer requires >500mM NaCl or Potassium salts (which precipitate SDS), SLES is superior due to its high solubility.

-

Direct-to-PCR Workflows: SLES is less inhibitory to Taq Polymerase than SDS. For rapid genotyping, a 0.5% SLES buffer allows for crude lysis that can often be added directly to PCR master mixes (diluted 1:10).

-

Cold Lysis: SLES does not crystallize at 4°C as readily as SDS, making it better for keeping protein lysates strictly cold.

Troubleshooting "Slimy" Lysates

At concentrations >1.0%, SLES effectively releases genomic DNA, which can turn the lysate into a viscous "slime" that is hard to pipette.

-

Solution: Add DNase I (10 U/mL) and MgCl2 (5 mM) to the lysis buffer, or shear the DNA by passing the lysate through a 21-gauge needle 5 times.

References

-

Ops Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Retrieved from [Link]

-

Asadi, N., et al. (2023). Comparison of Sodium Lauryl Ether Sulfate and Sodium Dodecyl Sulfate in the Intestinal Decellularization. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical Micelle Concentration. Retrieved from [Link][6]

Sources

- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]

- 2. biomol.com [biomol.com]

- 3. mdanderson.org [mdanderson.org]

- 4. nacalaiusa.com [nacalaiusa.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Advanced Protocol: SLES as a Wetting & Dispersing Synergist in Pesticide Suspension Concentrates (SC)

Executive Summary: The Strategic Role of SLES

Sodium Lauryl Ether Sulfate (SLES) is ubiquitous in personal care but under-utilized in high-performance agrochemical formulations due to "foam phobia." However, when engineered correctly, SLES serves as a potent wetting synergist in Suspension Concentrates (SC).

Unlike polymeric dispersants (e.g., polycarboxylates, naphthalene sulfonates) which provide steric bulk, SLES provides rapid wetting (lowering dynamic surface tension) and electrostatic repulsion . This guide details how to harness SLES to wet hydrophobic Active Ingredients (AIs) without capsizing the production line with foam.

Key Technical Advantages:

-

Rapid Wetting: Displaces air from hydrophobic particle surfaces faster than block copolymers.

-

Cost Efficiency: Significantly reduces the load required for expensive polymeric dispersants.

-

Bio-efficacy: Enhances leaf-surface spreading upon tank-mix dilution.

Mechanism of Action: Electro-Steric Stabilization

To formulate effectively, one must understand that SLES is rarely a standalone dispersant in SCs. It acts as a co-dispersant .

-

Primary Dispersant (Polymer): Provides Steric Hindrance. Long chains adsorb to the particle, physically preventing agglomeration.

-

Secondary Dispersant (SLES): Provides Electrostatic Repulsion and Wetting. The anionic head group (

) imparts a strong negative Zeta potential, while the hydrophobic tail anchors to the non-polar pesticide particle.

Visualization: The Synergistic Stabilization Model

Figure 1: Mechanism of Action. SLES (Red/Yellow) intercalates between polymer chains (Blue), reducing surface tension and increasing negative charge density (Zeta Potential).

Formulation Protocol: The "Split-Addition" Method

The most common failure mode with SLES is uncontrollable foaming during milling . The following protocol utilizes a Split-Addition Strategy to mitigate this.

Experimental Workflow

Figure 2: The "Split-Addition" Workflow. Note that SLES is added in Phase C (Let-Down) to prevent milling foam.

Detailed Recipe & Steps (500 g/L Generic SC)

Target: 500 g/L Hydrophobic Active (e.g., Tebuconazole, Carbendazim).

| Phase | Component | Function | % w/w | Notes |

| A | Water | Carrier | to 100 | Soft water preferred (<50 ppm CaCO3). |

| A | Propylene Glycol | Antifreeze | 5.0 | Essential for freeze-thaw stability. |

| A | Polymeric Dispersant | Primary Stabilizer | 2.0 - 4.0 | E.g., Modified styrene acrylic or naphthalene sulfonate. |

| A | Silicone Defoamer | Foam Control | 0.2 | Critical: Add half here. |

| A | Active Ingredient | Toxicant | 40.0 - 50.0 | Technical grade. |

| B | Milling Step | Process | - | Grind to D90 < 5µm. |

| C | SLES (70% Paste) | Wetting/Synergist | 1.0 - 3.0 | Pre-dilute to 27% to avoid gel shock. |

| C | Xanthan Gum (2% gel) | Rheology Modifier | 10.0 | Prevents sedimentation. |

| C | Silicone Defoamer | Foam Control | 0.2 | Second half to knock down let-down foam. |

| C | Biocide | Preservative | 0.1 | BIT/MIT based. |

Step-by-Step Protocol

-

Phase A (Slurry Preparation):

-

Charge water and propylene glycol into the vessel.

-

Add the Polymeric Dispersant and 50% of the Defoamer . Mix until dissolved.

-

Slowly add the Active Ingredient under agitation.

-

Checkpoint: Ensure the AI is fully wetted. If the powder floats persistently, add 0.5% SLES here, but monitor foam closely.

-

-

Phase B (Milling):

-

Pump the slurry through a bead mill (e.g., Dyno-Mill) using zirconium oxide beads (0.8–1.2 mm).

-

Recirculate until Particle Size Distribution (PSD) reaches D50 < 3µm and D90 < 6µm .

-

Caution: Do not add the main charge of SLES yet. High shear milling of SLES generates micro-foam that cushions the beads, reducing milling efficiency.

-

-

Phase C (Let-Down & SLES Addition):

-

Transfer milled base to a low-shear mixing tank.

-

Preparation of SLES: SLES 70% is a viscous paste. Dilute it to ~27% with warm water before addition to prevent "gel balls" or localized shock [1].

-

Add the SLES solution slowly under low agitation.

-

Add the Xanthan Gum pre-gel and the remaining Defoamer .

-

Mix gently for 30 minutes.

-

Characterization & Quality Control

Verify the formulation using CIPAC (Collaborative International Pesticides Analytical Council) standard methods.

| Parameter | Method | Acceptance Criteria | Why it matters |

| Suspensibility | CIPAC MT 161 / MT 184 | > 90% | Ensures AI doesn't sediment rapidly in the spray tank. |

| Spontaneity of Dispersion | CIPAC MT 160 | Grade A / Top dispersion | Critical for "dump and spray" ease of use. SLES improves this significantly.[1] |

| Persistent Foam | CIPAC MT 47.3 | < 25 mL after 1 min | Pass/Fail metric for SLES formulations. |

| Wet Sieve Test | CIPAC MT 185 | < 0.1% retained (75µm) | Ensures no agglomerates clog spray nozzles. |

| pH | CIPAC MT 75.3 | 6.0 - 8.0 | SLES hydrolyzes at pH < 4.0. Keep neutral. |

Troubleshooting & Optimization

Issue: "The formulation turned into a gel upon adding SLES."

-

Cause: SLES 70% forms a rigid hexagonal liquid crystal phase at 30-60% concentration.

-

Solution: Never add 70% paste directly to the tank. Always pre-dilute to <27% active [1].

Issue: "Foam is overflowing the mill."

-

Cause: SLES was added in Phase A (Slurry).

-

Solution: Move SLES to Phase C (Let-down). If wetting in Phase A is impossible without it, use a specific "Low-Foam" wetting agent (e.g., EO/PO block copolymer) for the mill base, and add SLES only for the final let-down.

Issue: "Crystal growth observed after 2 weeks at 54°C."

-

Cause: Ostwald Ripening. SLES solubilizes the AI slightly, promoting transport from small to large crystals.

-

Solution: Reduce SLES concentration. If 3% causes growth, drop to 1%. Ensure the Polymeric Dispersant is robust.

References

-

Elchemy. (2026).[2] SLES Surfactant: Industrial Applications and Formulation Benefits. Retrieved from

-

Nouryon. (n.d.). Dispersants and wetting agents for SC and WDG. Retrieved from

-

Green Agrochem. (2025). SLES Emulsifier: Mechanism and Applications. Retrieved from

-

CIPAC. CIPAC Methods MT 47, MT 160, MT 161. Collaborative International Pesticides Analytical Council. Retrieved from

-

Azelis. Agricultural & Farming Chemicals | Suspension Concentrates. Retrieved from

Sources

Application Note: SLES Protocol for Isolating Functional Membrane Protein Complexes

Part 1: Executive Summary & Scientific Rationale

The "Middle-Ground" Detergent Strategy